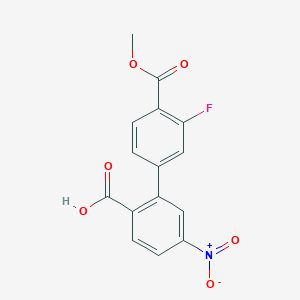
2-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, or 2F4F-MCPBA, is a carboxylic acid that has been widely used in scientific research for its unique properties. It is a monofluorinated carboxylic acid that is highly stable and has a low melting point. This makes it an ideal reagent for a variety of laboratory experiments. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential use in drug development.
科学的研究の応用
2F4F-MCPBA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals. It has also been studied for its potential use in drug development, as it has been shown to increase the bioavailability of certain drugs. Additionally, it has been studied for its potential use in the treatment of certain cancers, as it has been shown to inhibit the growth of cancer cells.
作用機序
The mechanism of action of 2F4F-MCPBA is not yet fully understood. It is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to reduce inflammation and pain, as well as reduce the risk of certain cancers. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, making it a potential treatment for certain infections.
Biochemical and Physiological Effects
2F4F-MCPBA has been studied for its potential biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as reduce the risk of certain cancers. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, making it a potential treatment for certain infections. It has also been studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer’s disease.
実験室実験の利点と制限
2F4F-MCPBA has several advantages for use in laboratory experiments. It is a highly stable compound with a low melting point, making it ideal for use in a variety of experiments. Additionally, it is a monofluorinated carboxylic acid, which makes it less likely to react with other compounds in the reaction mixture. Furthermore, it is relatively inexpensive and can be easily synthesized.
However, 2F4F-MCPBA also has several limitations for use in laboratory experiments. It is not as soluble in water as other carboxylic acids, making it difficult to use in aqueous solutions. Additionally, it is not as reactive as other carboxylic acids, making it less suitable for certain reactions.
将来の方向性
2F4F-MCPBA has a variety of potential future directions. It could be used in the development of new drugs, as it has been shown to increase the bioavailability of certain drugs. Additionally, it could be used in the treatment of certain cancers, as it has been shown to inhibit the growth of cancer cells. It could also be studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer’s disease. Finally, it could be used in the synthesis of a variety of compounds, including pharmaceuticals.
合成法
2F4F-MCPBA is typically synthesized through a two-step process. The first step involves the reaction of 2-fluoro-4-chlorobenzene and 3-fluoro-5-methoxycarbonylphenylmagnesium bromide in the presence of a base, such as potassium carbonate. This results in the formation of 2F4F-MCPBA. The second step involves the conversion of the 2F4F-MCPBA to its anhydride, which is a more stable form of the compound.
特性
IUPAC Name |
2-fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O4/c1-21-15(20)10-4-9(5-11(16)6-10)8-2-3-12(14(18)19)13(17)7-8/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTPDWYYZYYLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691527 |
Source


|
| Record name | 3,3'-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261982-57-3 |
Source


|
| Record name | 3,3'-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














